![molecular formula C16H14Cl2N2O B2639762 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-47-3](/img/structure/B2639762.png)
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a benzimidazole ring substituted with a 3,4-dichlorobenzyl group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of 3,4-dichlorobenzylamine with 2-(chloromethyl)benzimidazole under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced to the corresponding dihydrobenzimidazole using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in THF.
Major Products Formed
Oxidation: 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction: 1-(1-(3,4-dichlorobenzyl)-1,2-dihydro-1H-benzo[d]imidazol-2-yl)ethanol.
Substitution: 1-(1-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-yl)ethanol or 1-(1-(3,4-dithiobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used as a building block for the development of new materials.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Due to its structural similarity to other bioactive imidazole derivatives, it has been explored for its potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: It can be used in the formulation of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.
作用机制
The mechanism of action of 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. Additionally, its anti-inflammatory and anticancer activities may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3,4-dichlorobenzyl)-1H-imidazole: This compound lacks the benzimidazole ring and ethanol moiety, which may result in different biological activities and chemical properties.
1-(3,4-dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole: The presence of a methyl group instead of an ethanol moiety may affect its solubility and reactivity.
1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol: The substitution of ethanol with methanol may influence its pharmacokinetic properties and biological activity.
属性
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)13(18)8-11/h2-8,10,21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVAJSAVLUMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
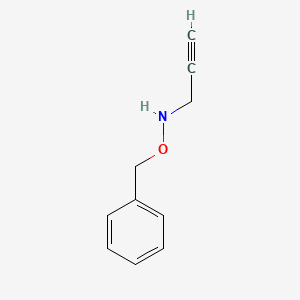

![N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639687.png)

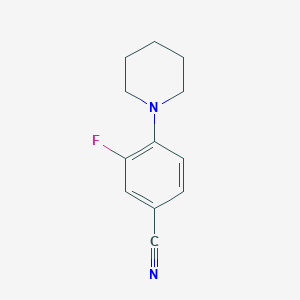
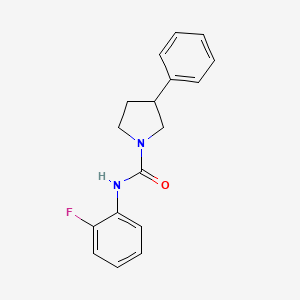
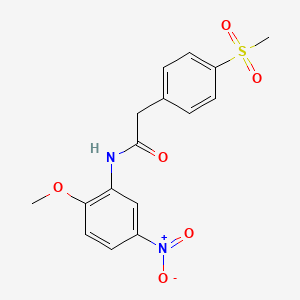
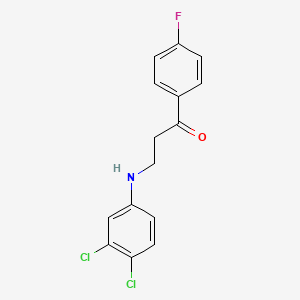

![N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2639698.png)
![2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)


